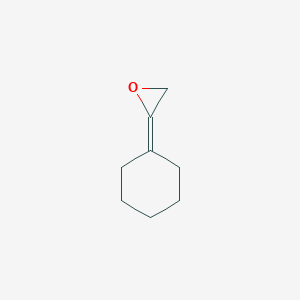

2-Cyclohexylideneoxirane

Description

Structure

3D Structure

Properties

CAS No. |

89654-27-3 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-cyclohexylideneoxirane |

InChI |

InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-6H2 |

InChI Key |

BTMCQHWHOJASGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C2CO2)CC1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Cyclohexylideneoxirane and Analogous Oxirane Systems

Strategies for Olefin Epoxidation in the Context of Cyclohexylidene Derivatives

The conversion of a cyclohexylidene moiety to the corresponding spiro-epoxide is a critical transformation that has been approached through several distinct strategies.

Stoichiometric Epoxidation Protocols (e.g., Peroxy Acid Mediated)

The use of peroxy acids is a well-established and reliable method for the epoxidation of alkenes. libretexts.orgyoutube.comyoutube.com In the context of cyclohexylidene derivatives, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed. youtube.comyoutube.com The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. youtube.com This method is generally efficient and provides good yields of the desired epoxide. youtube.com

Another approach involves the formation of a halohydrin intermediate, which is subsequently treated with a base to induce intramolecular cyclization to the epoxide. libretexts.orgyoutube.com This two-step process offers an alternative to direct epoxidation and can be advantageous in certain synthetic contexts.

Table 1: Comparison of Stoichiometric Epoxidation Reagents

| Reagent | Abbreviation | Key Features |

| meta-Chloroperoxybenzoic acid | m-CPBA | Solid, commercially available, widely used for general epoxidation. youtube.com |

| Peroxyacetic acid | A common peroxy acid used in epoxidation reactions. youtube.com |

Catalytic Epoxidation Systems (e.g., Metal-Catalyzed, Organocatalytic)

To overcome the limitations of stoichiometric methods, particularly in terms of atom economy and waste generation, significant research has focused on the development of catalytic epoxidation systems.

Metal-Catalyzed Epoxidation: A variety of transition metal complexes have been shown to catalyze the epoxidation of alkenes, including those with exocyclic double bonds. researchgate.netorganic-chemistry.org Manganese and iron-based catalysts, such as those derived from porphyrin and salen ligands, are notable examples. mdpi.comnih.gov These systems often utilize environmentally benign oxidants like hydrogen peroxide or molecular oxygen. researchgate.netrsc.org For instance, mesoporous titanium silicalite-1 (TS-1) has demonstrated significant activity in the epoxidation of cyclohexene (B86901), a related cyclic alkene. bohrium.com The use of methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide is another effective system. organic-chemistry.org

Organocatalytic Epoxidation: In recent years, organocatalysis has emerged as a powerful tool for various organic transformations, including epoxidation. rsc.orgrsc.orgresearchgate.net Ketone-derived catalysts, such as those developed by Shi, can generate dioxiranes in situ from oxidants like Oxone to effectively epoxidize a range of alkenes. youtube.com Aldehyde-catalyzed epoxidations using aqueous hydrogen peroxide have also been reported as a sustainable method. rsc.orgresearchgate.net These metal-free systems offer an attractive alternative to traditional metal-based catalysts. rsc.org

Stereoselective and Enantioselective Synthesis of 2-Cyclohexylideneoxirane Derivatives

The synthesis of chiral this compound derivatives, where the spiro-carbon is a stereocenter, presents a significant synthetic challenge. Achieving high levels of stereocontrol is crucial for applications in asymmetric synthesis.

Chiral Catalyst-Controlled Epoxidation Techniques

The development of chiral catalysts has revolutionized asymmetric epoxidation. The Sharpless asymmetric epoxidation, while primarily for allylic alcohols, laid the groundwork for catalyst-controlled enantioselective transformations. princeton.eduyoutube.comyoutube.com For unfunctionalized alkenes like methylenecyclohexane, chiral manganese-salen complexes, pioneered by Jacobsen and Katsuki, have proven to be highly effective. mdpi.comyoutube.comprinceton.edu These catalysts can deliver the oxygen atom to one face of the alkene preferentially, leading to the formation of one enantiomer of the epoxide in excess. mdpi.com

Furthermore, organocatalytic systems have also been adapted for asymmetric epoxidation. Chiral iminium salts and ketone-based catalysts have been designed to induce enantioselectivity in the epoxidation of various olefins. uea.ac.uk The use of cinchona alkaloid-derived catalysts is another prominent strategy in asymmetric organocatalysis for epoxidation. buchler-gmbh.com

Table 2: Key Chiral Catalysts for Asymmetric Epoxidation

| Catalyst Type | Key Developers | Applicable Substrates |

| Titanium-tartrate complexes | Sharpless | Allylic alcohols youtube.comyoutube.com |

| Manganese-salen complexes | Jacobsen, Katsuki | Unfunctionalized alkenes mdpi.comprinceton.edu |

| Chiral Ketones | Shi | Various alkenes youtube.com |

| Chiral Iminium Salts | Page | Olefins uea.ac.uk |

Substrate-Directed Stereocontrol in Oxirane Formation

In cases where the cyclohexylidene derivative already contains a stereocenter, this existing chirality can influence the stereochemical outcome of the epoxidation reaction. This phenomenon, known as substrate-directed stereocontrol, relies on the directing effect of a functional group within the substrate. For example, a hydroxyl group can direct the epoxidizing agent to the same face of the molecule through hydrogen bonding, leading to a syn-epoxide. rsc.orgnih.gov This approach is particularly useful for the diastereoselective synthesis of epoxides from chiral starting materials.

Application of Chiral Auxiliaries in Synthetic Routes

Chiral auxiliaries are temporary chiral groups that can be attached to a substrate to control the stereochemistry of a subsequent reaction. researchgate.netyoutube.com In the context of this compound synthesis, a chiral auxiliary could be incorporated into the cyclohexane (B81311) ring. This auxiliary would then direct the epoxidation of the exocyclic double bond to a specific face of the molecule. After the epoxidation, the auxiliary can be removed to yield the enantiomerically enriched epoxide. researchgate.netnih.gov This strategy offers a powerful method for asymmetric synthesis and has been applied to a wide range of transformations, including aldol (B89426) reactions and cyclopropanations, which can be conceptually extended to epoxidation. rsc.orgyoutube.com

Synthesis of Key Precursors to this compound

The creation of precursors to this compound hinges on the successful formation of the exocyclic double bond that defines the cyclohexylidene group. This is typically achieved by converting the carbonyl group of cyclohexanone (B45756) into an alkene through olefination reactions.

Formation of the Cyclohexylidene Moiety via Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Carbonyl olefination is a fundamental transformation in organic synthesis that converts aldehydes and ketones into alkenes. nih.gov For the synthesis of cyclohexylidene-containing precursors, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are among the most powerful and widely employed methods. nih.govmdpi.com Both reactions involve the coupling of a phosphorus-stabilized carbanion with a carbonyl compound, in this case, cyclohexanone.

The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a triphenylphosphonium salt with a strong base. wikipedia.org This ylide then reacts with cyclohexanone through a cyclic intermediate, an oxaphosphetane, which decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org A key advantage of the Wittig reaction is that the carbon-carbon double bond is formed precisely where the carbonyl group was located, preventing the formation of isomeric byproducts. libretexts.org For instance, the reaction of cyclohexanone with methylenetriphenylphosphorane (B3051586) produces methylenecyclohexane. libretexts.org The stereochemical outcome can be influenced by the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgconicet.gov.ar These carbanions, generated by deprotonating phosphonate esters, are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts. wikipedia.org A major advantage of the HWE reaction is that the byproduct is a water-soluble dialkyl phosphate (B84403), which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. youtube.com The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes, especially when the phosphonate is stabilized with an electron-withdrawing group. wikipedia.orgyoutube.com

Below is a table comparing the application of these two methods for the olefination of cyclohexanone.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Olefination of Cyclohexanone

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Triphenylphosphonium Ylide (e.g., Ph₃P=CHR) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CHR⁻) |

| Key Reactant | Alkyltriphenylphosphonium salt + Base | Dialkyl phosphonate + Base |

| Typical Base | n-BuLi, NaH, NaNH₂ | NaH, NaOEt, K₂CO₃ |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate salt (e.g., (EtO)₂PO₂⁻ Na⁺) |

| Byproduct Removal | Often difficult (requires chromatography) | Simple (aqueous extraction) |

| Stereoselectivity | Dependent on ylide stability; non-stabilized ylides favor (Z)-alkenes, stabilized favor (E)-alkenes. organic-chemistry.org | Generally high selectivity for (E)-alkenes. wikipedia.org |

| Reactivity | Highly reactive, including with sterically hindered ketones. wikipedia.org | Phosphonate carbanions are more nucleophilic but less basic than Wittig ylides. wikipedia.org |

Convergent and Linear Synthetic Strategies for Complex Precursors

For example, in a convergent approach to a complex precursor, a phosphonate ester could be prepared from a functionalized alkyl halide, while cyclohexanone serves as the other key building block. The HWE reaction between these two fragments would then unite them to form the complex alkene precursor in a single, high-yielding step, ready for subsequent epoxidation to the target oxirane system.

Iii. Chemical Reactivity Profiles and Transformational Pathways of 2 Cyclohexylideneoxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The core reactivity of 2-cyclohexylideneoxirane lies in the nucleophilic ring-opening of its epoxide functionality. This process can be initiated under acidic, basic, or neutral conditions, with each set of conditions offering distinct outcomes in terms of which of the two epoxide carbons is attacked by the nucleophile.

In the presence of an acid, the oxygen atom of the oxirane ring is protonated, forming a more reactive intermediate. libretexts.orgkhanacademy.org This protonation enhances the electrophilicity of the epoxide carbons and weakens the carbon-oxygen bonds, facilitating nucleophilic attack. libretexts.org The reaction proceeds via a mechanism that has significant SN1 character. libretexts.orgd-nb.info

Under acidic conditions, the ring-opening of unsymmetrical epoxides is regioselective, with the nucleophile preferentially attacking the more substituted carbon atom. libretexts.orgstackexchange.comchemistrysteps.com This preference is attributed to the development of a partial positive charge on the carbon atoms in the transition state. The more substituted carbon can better stabilize this positive charge, thus favoring nucleophilic attack at this position. libretexts.orgstackexchange.com The reaction pathway is considered to have substantial SN1 character, although a discrete carbocation intermediate is not always fully formed. libretexts.orgd-nb.info The attack of the nucleophile occurs from the side opposite to the epoxide oxygen, resulting in an anti-addition product. chemistrysteps.comyoutube.com

Table 1: Regioselectivity of Acid-Catalyzed Epoxide Ring-Opening

| Starting Epoxide | Nucleophile/Conditions | Major Product | Minor Product |

| Unsymmetrical Epoxide | Weak Nucleophile (e.g., H₂O, ROH) / Acidic | Attack at the more substituted carbon | Attack at the less substituted carbon |

This table illustrates the general principle of regioselectivity in acid-catalyzed epoxide ring-opening reactions.

A wide range of nucleophiles can participate in the acid-catalyzed ring-opening of this compound.

Alcohols: In the presence of an acid catalyst, alcohols act as nucleophiles to yield alkoxy alcohols.

Amines: Amines can also open the epoxide ring under acidic conditions to form amino alcohols. rsc.org

Hydrides: While hydride reagents are typically used under basic or neutral conditions, certain hydride sources can effect ring-opening under acidic catalysis.

Halides: The use of hydrogen halides (HX) leads to the formation of halohydrins, where the halogen atom adds to one carbon and a hydroxyl group to the other.

Under basic or neutral conditions, the ring-opening of this compound proceeds through a classic SN2 mechanism. khanacademy.orgyoutube.com In this scenario, a strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, causing the simultaneous breaking of the carbon-oxygen bond and inversion of stereochemistry at the site of attack. youtube.comyoutube.com

In contrast to acid-catalyzed reactions, the regioselectivity of base-catalyzed ring-opening is primarily governed by steric factors. d-nb.infoyoutube.com The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. khanacademy.orgyoutube.comyoutube.com This results in the formation of the product where the nucleophile is bonded to the less substituted carbon. The reaction is stereospecific, with the nucleophile attacking from the backside of the C-O bond, leading to an inversion of configuration at the reaction center. youtube.com

Table 2: Regioselectivity of Base-Catalyzed Epoxide Ring-Opening

| Starting Epoxide | Nucleophile/Conditions | Major Product | Minor Product |

| Unsymmetrical Epoxide | Strong Nucleophile (e.g., RO⁻, RNH⁻) / Basic | Attack at the less substituted carbon | Attack at the more substituted carbon |

This table illustrates the general principle of regioselectivity in base-catalyzed epoxide ring-opening reactions.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles and strong bases. libretexts.orgchemistrysteps.com They readily react with epoxides, including this compound, in an SN2 fashion. chemistrysteps.com The carbanionic portion of the organometallic reagent attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of a new carbon-carbon bond. youtube.comdalalinstitute.com Subsequent aqueous workup protonates the resulting alkoxide to yield an alcohol. chemistrysteps.com

Table 3: Reaction of Epoxides with Organometallic Reagents

| Reagent | General Formula | Reactivity with Epoxides | Product after Workup |

| Grignard Reagent | RMgX | Nucleophilic attack at the less hindered carbon | Alcohol |

| Organolithium Reagent | RLi | Nucleophilic attack at the less hindered carbon | Alcohol |

This table summarizes the reactions of Grignard and organolithium reagents with epoxides.

Base-Catalyzed and Neutral Ring Opening Reactions

Cycloaddition Reactions Involving this compound and its Derivatives

The presence of a π-system in this compound allows it to participate in various cycloaddition reactions, where it can act as either the 2π or 4π component, or be a precursor to a reactive intermediate. These reactions are powerful tools for constructing complex cyclic and polycyclic frameworks.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgmasterorganicchemistry.com this compound itself, with its isolated double bond, can act as a dienophile, reacting with a conjugated diene. The reaction is facilitated when the dienophile possesses electron-withdrawing groups, although the epoxide itself does not serve this function strongly. masterorganicchemistry.com

More complex pathways can involve the initial rearrangement of the vinyloxirane. For instance, related arylpropargyl amides have been shown to form an allenic intermediate in the presence of a base, which then undergoes an intramolecular Diels-Alder reaction to yield benz[f]isoindoline derivatives. rsc.org While the diene must adopt an s-cis conformation for the reaction to occur, the dienophile can be an alkene or an alkyne. wikipedia.orgmasterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. rsc.org

| Role of Vinyloxirane | Reaction Partner | Key Features | Product | Ref. |

| Dienophile | Conjugated Diene | Concerted [4+2] mechanism; forms a six-membered ring. | Substituted cyclohexene (B86901) fused to the spiro-oxirane-cyclohexane core | wikipedia.orgmasterorganicchemistry.com |

| Diene Precursor | Intramolecular Dienophile | Rearrangement to a reactive diene (e.g., via an allene (B1206475) intermediate) followed by intramolecular cycloaddition. | Polycyclic systems | rsc.org |

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a reaction between a 1,3-dipole and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.orgorganic-chemistry.org The double bond in this compound makes it an excellent dipolarophile for this transformation. numberanalytics.com The reaction is a concerted pericyclic process involving a total of six π-electrons (four from the dipole and two from the dipolarophile), proceeding through a cyclic transition state. organic-chemistry.orgyoutube.com

A wide variety of 1,3-dipoles can be used, including azides, nitrones, and carbonyl ylides. slideshare.net For example, the reaction of a vinyloxirane with a thiocarbonyl ylide can produce sulfur-containing spiro-heterocycles. The regioselectivity of the addition depends on both steric and electronic factors, often influenced by the frontier molecular orbitals (HOMO-LUMO) of the reactants. organic-chemistry.org In some cases, the reaction can be catalyzed by transition metals, such as rhodium(II), which can generate carbonyl or isomünchnone dipoles from diazo precursors. researchgate.net

| 1,3-Dipole Type | Dipolarophile | Resulting Heterocycle | Ref. |

| Nitrone | This compound | Isoxazolidine derivative | youtube.com |

| Azide (B81097) | This compound | Triazoline derivative | wikipedia.orgorganic-chemistry.org |

| Carbonyl Ylide | This compound | Dihydrofuran derivative | slideshare.net |

| Thiocarbonyl Ylide | Vinyloxirane | Thiolane derivative | acs.org |

The [2+2+2] cycloaddition is an atom-economical method for synthesizing six-membered rings by combining three unsaturated components, such as two alkynes and an alkene. nih.gov This transformation is typically catalyzed by transition metals, with rhodium complexes being particularly versatile and efficient. nih.govnih.gov In this context, the double bond of this compound can serve as the alkene component (a 2π system), reacting with two alkyne molecules to form a highly substituted benzene (B151609) ring fused to the spiro-oxirane system.

The generally accepted mechanism involves the oxidative coupling of two alkyne units to the metal center to form a metallacyclopentadiene intermediate. Subsequent insertion of the alkene (this compound) into a metal-carbon bond, followed by reductive elimination, yields the final six-membered ring product. The choice of ligands on the rhodium catalyst can significantly influence the reactivity and selectivity of the process. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System (Example) | Product Core Structure | Ref. |

| This compound (alkene) | 2x Alkyne | [Rh(ethylene)₂Cl]₂ / Phosphine Ligand | Substituted benzene ring | nih.govnih.gov |

| Alkenyl isocyanate | 2x Alkyne | [Rh(ethylene)₂Cl]₂ / P(4-OMe-C₆H₄)₃ | Indolizinones/Quinolizinones | nih.gov |

Rearrangement Reactions of this compound

The combination of ring strain and the adjacent vinyl group makes this compound susceptible to various rearrangement reactions, often promoted by Lewis acids or transition metals. These reactions can lead to diverse structural motifs, including carbonyl compounds and ring-expanded or contracted products.

A prominent rearrangement for vinyloxiranes is the conversion to five-membered dihydrofurans, a transformation known as the Cloke-Wilson rearrangement. nih.gov This can be promoted by Lewis acids, which activate the epoxide for ring-opening. Another significant pathway is the acid-catalyzed rearrangement to carbonyl compounds. Protonation of the epoxide oxygen followed by a 1,2-hydride or alkyl shift can lead to the formation of a ketone or an aldehyde. For this compound, this could potentially lead to the formation of cycloheptanone (B156872) or 1-formyl-1-vinylcyclopentane.

Palladium(II) complexes are also known to catalyze the rearrangement of vinylic epoxides. These reactions often proceed through a π-allyl palladium intermediate, which can then be attacked by a nucleophile or undergo further transformation. researchgate.net Theoretical studies on copper-catalyzed ring-opening of vinyl epoxides suggest that the mechanism can be complex, with alkene insertion playing a key role in directing the reaction pathway and determining chemoselectivity. rsc.org

| Reaction Type | Reagents/Conditions | Potential Product(s) | Ref. |

| Cloke-Wilson Rearrangement | Lewis Acid (e.g., TiCl₄) | Spiro[dihydrofuran-cyclohexane] derivative | nih.gov |

| Acid-Catalyzed Rearrangement | Brønsted or Lewis Acid | Cycloheptanone, Cyclopentanecarbaldehyde | youtube.com |

| Transition Metal-Catalyzed Rearrangement | Pd(II) or Cu(I) complexes | Varies (e.g., allylic alcohols, rearranged carbonyls) | researchgate.netrsc.org |

Acid-Catalyzed Rearrangements (e.g., Carbon Skeleton Rearrangements)

The acid-catalyzed rearrangements of vinylic epoxides like this compound are fundamental transformations that typically proceed through carbocationic intermediates, yielding a variety of skeletal reorganizations. The reaction's outcome is sensitive to the specific acid catalyst and solvent system used.

Under aqueous acidic conditions, the reaction initiates with the protonation of the epoxide's oxygen atom, creating a good leaving group. libretexts.orgbyjus.com This is followed by the nucleophilic attack of water. libretexts.org For an unsymmetrical epoxide, this attack preferentially occurs at the more substituted carbon atom due to the development of a partial positive charge, a characteristic of a mechanism that is a hybrid between SN1 and SN2. libretexts.orgbyjus.comkhanacademy.orgmasterorganicchemistry.com This process results in the formation of a trans-1,2-diol. libretexts.orgbyjus.com

A notable rearrangement occurs when this compound is treated with an acid, leading to a ring contraction to form cyclopentyl methyl ketone. This transformation is believed to proceed via the formation of a tertiary carbocation after the initial protonation and ring-opening. A subsequent shift of a carbon-carbon bond in the cyclohexyl ring facilitates the contraction to a five-membered ring, ultimately yielding the ketone after deprotonation. A similar ring contraction has been observed in the conversion of 1-methylcyclohexene to cyclopentyl methyl ketone, which proceeds through a diol intermediate. youtube.com

The table below summarizes the products of the acid-catalyzed rearrangement of this compound under different conditions.

| Catalyst/Conditions | Major Product(s) |

| Dilute Aqueous Acid | trans-1-(hydroxymethyl)cyclohexan-1,2-diol |

| Anhydrous Acid (e.g., BF₃·Et₂O) | Cyclopentyl methyl ketone |

Thermal and Photochemical Isomerizations

Thermal and photochemical reactions offer alternative pathways for the isomerization of this compound, leading to structurally distinct products. These reactions are governed by different mechanistic principles compared to their acid-catalyzed counterparts.

Thermal Isomerization: When subjected to heat, vinyl epoxides can undergo isomerization. While specific studies on the thermal isomerization of this compound are not extensively detailed in the provided results, the general mechanism for related compounds involves the homolytic cleavage of a C-O bond in the oxirane ring. This process generates a diradical intermediate which can then rearrange. For instance, thermal isomerization of some cyclic systems can be catalyzed by molecular oxygen, proceeding through a termolecular interaction between triplet oxygen and two molecules of the strained alkene. rsc.org In other systems, prolonged heating can lead to ring-contractions and the formation of various cyclic products. chemrxiv.org

Photochemical Isomerization: Photochemical isomerization is initiated by the absorption of light, which excites the molecule to a higher electronic state. youtube.com This excitation can facilitate transformations that are not thermally accessible. youtube.com The mechanism of photochemical isomerizations can be complex, often involving conical intersections that provide a pathway from the excited state back to the ground state of the product. nih.gov For some molecules, this process is reversible, creating a photothermal molecular switch. chemrxiv.org While direct evidence for the photochemical isomerization of this compound is limited in the search results, related vinyl systems demonstrate that visible or UV light can induce cis-trans isomerization or intramolecular [2+2] cycloadditions. chemrxiv.orgyoutube.com The specific products would depend on the wavelength of light used and the electronic properties of the molecule. youtube.com

Oxidation and Reduction Chemistry of this compound

The selective oxidation of the exocyclic double bond in this compound while preserving the epoxide ring is a challenging synthetic task. The presence of the strained oxirane ring makes it susceptible to oxidation or rearrangement under harsh conditions. However, selective oxidation can be achieved using carefully chosen reagents and conditions. One potential approach involves the use of dioxiranes, which are powerful yet selective oxidizing agents. Supramolecular control, for instance, using cyclodextrins as hosts, has been shown to direct the site-selective oxidation of C-H bonds in other molecules, suggesting a possible strategy for controlling the reactivity of this compound. nih.gov

The oxirane ring of this compound can be opened via reductive cleavage using various reducing agents. The regioselectivity of this reaction is highly dependent on the reagent and mechanism.

With Strong Nucleophiles (e.g., Hydrides): In a base-catalyzed or strong nucleophile-driven ring-opening, the reaction proceeds via an S_N2 mechanism. libretexts.org The nucleophile, such as a hydride from Lithium Aluminum Hydride (LiAlH₄), attacks the less sterically hindered carbon of the epoxide. libretexts.orgyoutube.com For this compound, this would be the methylene (B1212753) carbon of the oxirane ring.

Acid-Catalyzed Reduction: Under acidic conditions, the epoxide is first protonated. khanacademy.org The subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the developing positive charge in the transition state. khanacademy.orgyoutube.com This pathway has significant S_N1 character. byjus.com

The following table summarizes the expected major products from the reductive cleavage of this compound under different conditions.

| Reagent | Conditions | Major Product | Mechanism |

| 1. LiAlH₄2. H₂O | Basic/Nucleophilic | 1-(1-hydroxyethyl)cyclohexan-1-ol | S_N2 |

| 1. H₂/Pd2. H₂O | Catalytic Hydrogenation | (1-hydroxycyclohexyl)methanol | Varies |

Catalytic Transformations of this compound

Transition metal catalysis provides a powerful and versatile method for the ring-opening of epoxides, including this compound, leading to a diverse array of functionalized products. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in organic synthesis for their ability to facilitate a range of transformations, including cross-coupling and C-H activation reactions. semanticscholar.orgnih.govyoutube.comnih.gov In the context of epoxides, palladium catalysts can promote ring-opening reactions. For instance, palladium-catalyzed alkoxycarbonylation of alkenes can proceed via two main pathways: a "hydride cycle" and an "alkoxy cycle". ru.nl While not directly demonstrated for this compound in the provided results, a palladium catalyst could potentially coordinate to the alkene or the epoxide, activating it for nucleophilic attack or rearrangement. Palladium-catalyzed hydrogenolysis reactions of similar strained rings like unsymmetrical oxetanes have been shown to occur at the sterically hindered oxygen-adjacent carbon atom. magtech.com.cn

Zirconocene-Based Catalysis: Metallocene complexes, particularly those of titanium and zirconium, are effective catalysts for epoxide polymerization and ring-opening reactions. researchgate.net For example, the combination of zirconocene (B1252598) and photoredox catalysis has been used for the regioselective ring-opening of oxetanes, which are structurally similar to epoxides. thieme-connect.de This method can lead to the formation of the more-substituted alcohol, suggesting a radical-based mechanism. thieme-connect.de

The table below outlines potential transformations catalyzed by transition metals.

| Catalyst System | Reaction Type | Potential Product Class |

| Pd(0) / Ligand | Cross-Coupling | Allylic alcohols, ethers, or amines |

| Cp₂ZrCl₂ / Reductant | Reductive Ring-Opening | Alcohols |

Organocatalytic Activation and Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful metal-free approach to activate this compound. The inherent reactivity of the epoxide ring, combined with the adjacent exocyclic double bond, provides multiple sites for catalyst interaction and subsequent bond formation.

The primary mode of organocatalytic activation involves the ring-opening of the epoxide. This can be achieved through various mechanisms, often dictated by the nature of the organocatalyst and the nucleophile employed. Chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and phosphoric acids, are instrumental in achieving asymmetric transformations, yielding enantiomerically enriched products.

Key Research Findings in Organocatalytic Ring-Opening of Related Epoxides:

While specific studies on the organocatalytic activation of this compound are not extensively documented in the reviewed literature, the principles can be inferred from reactions involving structurally similar epoxides, such as cyclohexene oxide and other vinyloxiranes. The activation typically proceeds via hydrogen bonding or Brønsted/Lewis acid-base interactions between the catalyst and the epoxide oxygen, enhancing its electrophilicity and facilitating nucleophilic attack.

A common transformation is the asymmetric ring-opening with various nucleophiles, including water, alcohols, thiols, and carbon nucleophiles. For instance, chiral phosphoric acids have been shown to be effective catalysts for the desymmetrization of meso-epoxides through enantioselective alcoholysis and hydrolysis. Similarly, bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base site, can activate both the epoxide and the nucleophile simultaneously, leading to highly stereocontrolled outcomes.

In the context of this compound, organocatalytic ring-opening could lead to the formation of valuable chiral allylic alcohols. The regioselectivity of the attack (at the tertiary or the vinylic carbon of the epoxide) would be a critical aspect, influenced by the catalyst and reaction conditions.

Table 1: Representative Organocatalytic Ring-Opening Reactions of Epoxides

| Catalyst | Epoxide Substrate | Nucleophile | Product | Yield (%) | Enantiomeric Excess (%) |

| Chiral Phosphoric Acid | Cyclohexene Oxide | Benzyl alcohol | (1R,2R)-2-(Benzyloxy)cyclohexan-1-ol | 95 | 98 |

| Cinchona Alkaloid Derivative | Styrene Oxide | Thiophenol | (R)-2-Phenyl-2-(phenylthio)ethan-1-ol | 92 | 96 |

| Proline | Cyclohexene Oxide | Acetone | (R)-2-(2-Oxopropyl)cyclohexan-1-ol | 85 | 99 |

This table presents representative data for analogous epoxide substrates to illustrate the potential of organocatalysis.

Photoredox Catalysis in this compound Chemistry

The vinyl group adjacent to the oxirane ring in this compound makes it a suitable substrate for photoredox-catalyzed reactions. The general mechanism involves the excitation of a photocatalyst by visible light, followed by an electron transfer event with a substrate or a co-catalyst to generate a radical ion. nih.gov

Potential Photoredox-Mediated Transformations:

Several photoredox-catalyzed transformations can be envisioned for this compound, leveraging the reactivity of related vinyloxiranes.

Radical Ring-Opening/Functionalization: A photocatalyst can induce the single-electron reduction of the epoxide, leading to a ring-opened radical intermediate. This radical can then be trapped by a variety of radical acceptors, enabling the introduction of new functional groups. For instance, coupling with electron-deficient alkenes or alkynes could lead to the formation of new carbon-carbon bonds.

Dual Catalysis - Merging Photoredox and Organocatalysis: A particularly promising avenue is the combination of photoredox catalysis with organocatalysis. In such a dual catalytic system, the photocatalyst would generate a radical species, while an organocatalyst could activate a coupling partner or control the stereochemistry of the reaction. This synergistic approach could enable highly selective and complex transformations of this compound.

Table 2: Plausible Photoredox-Catalyzed Reactions Involving Vinyloxiranes

| Photocatalyst | Substrate | Reagent | Transformation | Proposed Product |

| Ru(bpy)₃²⁺ | 2-Vinyl-2-methyloxirane | Phenylsilane | Reductive Ring-Opening | 3-Methylbut-3-en-1-ol |

| Ir(ppy)₃ | 2-Phenyl-2-vinyloxirane | Bromoacetonitrile | Radical Addition and Ring-Opening | 4-Hydroxy-4-phenylpent-1-enenitrile |

| Eosin Y | This compound | N-Phenyl-1,4-dihydropyridine | Reductive Ring-Opening/Protonation | 1-(Cyclohex-1-en-1-yl)ethanol |

This table outlines plausible reactions for this compound based on established photoredox transformations of similar vinyloxiranes.

The exploration of both organocatalytic and photoredox-catalyzed pathways holds significant promise for unlocking the synthetic potential of this compound, offering access to a diverse array of complex and valuable molecules. Further research in these areas will undoubtedly lead to the development of novel and efficient synthetic methodologies.

Iv. Mechanistic Investigations of 2 Cyclohexylideneoxirane Reactivity

Elucidation of Regioselectivity in Ring-Opening Reactions

The ring-opening of the epoxide moiety in 2-cyclohexylideneoxirane can occur at two distinct positions: the tertiary spiro-carbon (Cα) or the secondary carbon (Cβ) of the oxirane ring. The preferred site of nucleophilic attack, known as regioselectivity, is dictated by a delicate balance of electronic and steric factors, which can be modulated by reaction conditions. vu.nlbohrium.com

The regiochemical outcome of the ring-opening of unsymmetrical epoxides is a classic topic in organic chemistry, with the governing principles applying directly to this compound. The reaction can proceed under either acidic or basic/nucleophilic conditions, and the preferred pathway is highly dependent on this choice. libretexts.orgyoutube.com

Under basic or nucleophilic conditions, the reaction generally follows a pure S(_N)2 mechanism. youtube.com In this scenario, steric hindrance is the dominant factor. vu.nlnih.gov The nucleophile will preferentially attack the less sterically encumbered carbon atom. youtube.com For this compound, this is the secondary Cβ position, as the tertiary spiro-carbon is significantly more crowded by the adjacent cyclohexane (B81311) ring. vu.nl

Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org This protonation weakens the C-O bonds and imparts significant carbocation-like character to the transition state. youtube.com The positive charge is better stabilized at the more substituted carbon atom (the tertiary spiro-carbon, Cα) due to hyperconjugation and inductive effects from the alkyl groups of the cyclohexane ring. Consequently, the nucleophile, which is often weak under these conditions (e.g., water or an alcohol), will preferentially attack the more electrophilic and more substituted Cα position. libretexts.orgyoutube.com This pathway is considered a hybrid of S(_N)1 and S(_N)2 characteristics. libretexts.org

| Reaction Conditions | Dominant Mechanism | Governing Factor | Preferred Site of Attack | Typical Product |

|---|---|---|---|---|

| Basic/Strong Nucleophile (e.g., RO⁻, CN⁻) | SN2 | Steric Hindrance | Less substituted carbon (Cβ) | Primary Alcohol |

| Acidic/Weak Nucleophile (e.g., H₂O, ROH) | SN1-like | Carbocation Stability | More substituted carbon (Cα) | Tertiary Alcohol |

Substituents on the cyclohexane ring of the this compound molecule can further modulate the regioselectivity of the ring-opening reaction. These effects can be either steric or electronic in nature.

Steric Effects : Bulky substituents placed at positions C2 or C6 of the cyclohexane ring can further increase the steric hindrance around the spiro-carbon (Cα). This would likely enhance the preference for nucleophilic attack at the Cβ position, even under conditions that might otherwise favor Cα attack.

Electronic Effects : Electron-withdrawing or electron-donating groups on the cyclohexane ring can alter the electronic properties of the molecule. For instance, electron-withdrawing groups could destabilize the development of positive charge at the spiro-carbon, potentially disfavoring the S(_N)1-like pathway and promoting S(_N)2 character. Conversely, electron-donating groups could further stabilize the partial positive charge at the tertiary carbon, reinforcing the preference for attack at this site under acidic conditions.

Stereochemical Control and Stereoselectivity Mechanisms

The stereochemical outcome of reactions involving this compound is intrinsically linked to the reaction mechanism. The formation of new stereocenters during ring-opening necessitates a detailed analysis of the transition states and intermediates involved.

As introduced, the ring-opening of this compound exists on a mechanistic spectrum between S(_N)1 and S(_N)2. reddit.commasterorganicchemistry.com

The S(_N)2 pathway , favored by strong nucleophiles in neutral or basic media, is a concerted, single-step process. youtube.com The nucleophile attacks the electrophilic carbon at the same time as the carbon-oxygen bond breaks. reddit.commasterorganicchemistry.com This mechanism invariably leads to an inversion of configuration at the carbon center being attacked. For this compound, attack at the secondary carbon (Cβ) results in a product with a defined, inverted stereochemistry at that center.

The S(_N)1 pathway involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comyoutube.com While a full, discrete carbocation is rarely formed from epoxides, the acid-catalyzed pathway exhibits significant S(_N)1 character. libretexts.org The transition state involves a substantially weakened C-O bond and significant positive charge buildup on the tertiary carbon. libretexts.org If a planar carbocation intermediate were fully formed, it would lead to racemization (both inversion and retention of stereochemistry). However, because the nucleophile attacks as the leaving group is still in close proximity, the reaction often results in a mixture of stereoisomers, typically with a preference for inversion.

| Feature | SN2 Pathway | SN1-like Pathway |

|---|---|---|

| Kinetics | Bimolecular (Rate = k[Epoxide][Nu]) youtube.com | Unimolecular (Rate = k[Protonated Epoxide]) youtube.com |

| Intermediate | None (concerted) reddit.com | Carbocation-like transition state libretexts.org |

| Nucleophile | Strong (e.g., RO⁻, N₃⁻) youtube.com | Weak (e.g., H₂O, ROH) youtube.com |

| Solvent | Favored by polar aprotic solvents khanacademy.org | Favored by polar protic solvents khanacademy.org |

| Stereochemistry | Inversion of configuration | Mixture of inversion and retention (often favoring inversion) |

Achieving control over the stereochemical outcome is a primary goal in modern synthesis. For reactions of this compound, both diastereoselectivity and enantioselectivity are key considerations. saskoer.ca

Diastereoselectivity arises when a reaction can form multiple diastereomers but one is formed preferentially. saskoer.ca This can be influenced by the existing stereochemistry within the molecule or by the reagents used. For example, if a substituted this compound is used, the substituent may direct the incoming nucleophile to one face of the molecule over the other due to steric hindrance, a phenomenon known as substrate-controlled diastereoselectivity. cureffi.org

Enantioselectivity occurs when one enantiomer of a product is formed in excess over the other. saskoer.ca This is typically achieved by using a chiral catalyst or reagent. researchgate.netnih.gov In the context of this compound, enantioselective ring-opening can be accomplished using chiral Lewis acid catalysts, such as metal-salen complexes. mdpi.com The chiral catalyst coordinates to the epoxide, and the chiral environment around the active site allows the nucleophile to attack only one of the two enantiotopic faces of the epoxide carbons, leading to a product with high enantiomeric excess (ee). mdpi.com The extent of enantioselectivity depends on the precise structure of the catalyst, the nucleophile, and the reaction conditions. nih.gov

Mechanistic Pathways of Catalytic Reactions

Catalysts are frequently employed to enhance the rate and control the selectivity of reactions involving this compound. The mechanistic pathways differ depending on the type of catalyst used.

Lewis Acid Catalysis : Lewis acids (e.g., Sn-Beta, Zr-Beta, Ti(OiPr)₄) are among the most common catalysts for epoxide ring-opening. mdpi.comucdavis.edu The mechanism involves the coordination of the Lewis acid to the epoxide oxygen atom. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This activation lowers the energy barrier for the ring-opening process. nih.govresearchgate.net By using chiral Lewis acids, this activation can be made enantioselective, as the catalyst differentiates between the two prochiral faces of the epoxide. mdpi.com

Brønsted Acid Catalysis : Brønsted acids operate by protonating the epoxide oxygen, which, as described earlier, generates a highly reactive intermediate that is readily attacked by nucleophiles. nih.gov This is a fundamental catalytic pathway for ring-opening in the presence of an acid.

Transition Metal Catalysis : Transition metals like palladium, rhodium, molybdenum, and cobalt can catalyze a variety of transformations of epoxides and related structures. nih.govrsc.orgdiva-portal.orgnih.gov The mechanisms are often more complex and can involve several steps:

Oxidative Addition : The metal center may insert into a C-O or other bond.

Coordination : The epoxide coordinates to the metal center, activating it.

Insertion : Other reacting partners, like carbon monoxide or alkenes, may insert into metal-carbon bonds. nih.gov

Reductive Elimination : The final product is formed as the metal is regenerated, completing the catalytic cycle. These pathways allow for reactions beyond simple ring-opening, such as cycloisomerizations and carbonylations, to construct complex molecular architectures. rsc.orgresearchgate.netresearchgate.net

Role of Lewis Acids and Brønsted Acids in Oxirane Activation

The reactivity of the oxirane ring in this compound is significantly enhanced by the presence of Lewis acids and Brønsted acids. These acidic catalysts activate the epoxide by coordinating to the oxygen atom, thereby weakening the carbon-oxygen bonds and facilitating nucleophilic attack.

Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and various metal triflates, activate the oxirane by accepting an electron pair from the oxygen atom. This coordination polarizes the C-O bonds, making the carbon atoms of the epoxide ring more electrophilic. The degree of activation and the subsequent reaction pathway can be influenced by the nature of the Lewis acid and the solvent system employed. For instance, strong Lewis acids can lead to a more Sₙ1-like mechanism, where a partial positive charge develops on the more substituted carbon atom of the oxirane ring. This carbocationic intermediate is stabilized by the adjacent cyclohexyl ring. In contrast, weaker Lewis acids may favor a more concerted Sₙ2-type mechanism, where the nucleophile attacks the less sterically hindered carbon atom.

The regioselectivity of the ring-opening is a crucial aspect of Lewis acid catalysis. In the case of this compound, nucleophilic attack can occur at either the spiro carbon or the methylene (B1212753) carbon of the oxirane ring. The outcome is often a delicate balance of steric and electronic factors, which can be tuned by the choice of the Lewis acid catalyst.

Brønsted Acids: Brønsted acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), activate the oxirane by protonating the oxygen atom. khanacademy.orgyoutube.com This protonation forms an oxonium ion, which is a much better leaving group than the neutral oxygen atom. khanacademy.orgyoutube.com The subsequent nucleophilic attack proceeds via a mechanism that can exhibit characteristics of both Sₙ1 and Sₙ2 pathways, similar to Lewis acid catalysis. masterorganicchemistry.com The strength of the Brønsted acid and the polarity of the solvent play a significant role in determining the reaction mechanism and the product distribution. masterorganicchemistry.com In aqueous acidic media, for example, the acid-catalyzed hydration of alkenes, a related reaction, proceeds through the formation of the most stable carbocation intermediate. masterorganicchemistry.com

Transition State Characterization in Catalytic Cycles

The characterization of transition states in the catalytic cycles of this compound transformations is essential for understanding the reaction mechanism and predicting the stereochemical outcome. wikipedia.orgbritannica.com Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for modeling these transient structures. e3s-conferences.org

Transition state calculations can elucidate the geometry and energy of the activated complex, providing insights into the bond-breaking and bond-forming processes. wikipedia.orgbritannica.come3s-conferences.org For acid-catalyzed ring-opening reactions, theoretical models can help to distinguish between Sₙ1 and Sₙ2-like pathways by analyzing the C-O bond lengths and the charge distribution in the transition state.

In a typical catalytic cycle involving a Lewis acid, the initial step is the coordination of the acid to the oxirane oxygen. The transition state for the subsequent nucleophilic attack will show an elongated C-O bond at the site of attack and the incipient formation of a new bond with the nucleophile. The energy of this transition state determines the rate of the reaction.

For reactions involving rearrangement, such as the isomerization of the epoxide, transition state calculations can identify the lowest energy pathway. These calculations can model the concerted movement of atoms and the associated energy barriers, providing a detailed picture of the molecular gymnastics involved in the transformation.

The table below summarizes hypothetical energy barriers for different mechanistic pathways, illustrating how computational studies can quantify the energetic landscape of a reaction.

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| Sₙ2 Ring Opening | BF₃·OEt₂ | 15.2 | Trigonal bipyramidal-like |

| Sₙ1 Ring Opening | Sc(OTf)₃ | 12.8 | Planar carbocation-like |

| Isomerization | PTSA | 25.5 | Concerted bond migration |

Kinetic Studies and Reaction Rate Determination for Transformations of this compound

Kinetic studies provide quantitative data on the rates of chemical reactions, offering valuable insights into the reaction mechanism. ox.ac.uk For transformations of this compound, determining the reaction rate and its dependence on the concentration of reactants and catalysts is crucial for optimizing reaction conditions and understanding the underlying mechanistic details. ox.ac.uknih.gov

The rate of a reaction involving this compound can be determined by monitoring the change in concentration of the reactant or a product over time. ox.ac.uk This is often achieved using spectroscopic techniques such as NMR or chromatography (GC, HPLC).

The rate law for a reaction describes the mathematical relationship between the reaction rate and the concentrations of the chemical species involved. For the acid-catalyzed ring-opening of this compound with a nucleophile (Nu), the rate law can often be expressed as:

Rate = k [this compound]ᵃ [Catalyst]ᵇ [Nu]ᶜ

where k is the rate constant, and a, b, and c are the reaction orders with respect to each species. The determination of these orders provides information about the number of molecules of each reactant involved in the rate-determining step of the reaction.

For example, if a reaction is found to be first order in both the epoxide and the catalyst, it suggests that the formation of the catalyst-epoxide complex is a key step in the reaction mechanism.

The following table presents hypothetical kinetic data for the reaction of this compound with methanol (B129727) under different catalytic conditions.

| Catalyst | [Epoxide] (M) | [Catalyst] (M) | [Methanol] (M) | Initial Rate (M/s) |

| H₂SO₄ | 0.1 | 0.01 | 1.0 | 1.5 x 10⁻⁵ |

| H₂SO₄ | 0.2 | 0.01 | 1.0 | 3.0 x 10⁻⁵ |

| H₂SO₄ | 0.1 | 0.02 | 1.0 | 3.1 x 10⁻⁵ |

| BF₃·OEt₂ | 0.1 | 0.01 | 1.0 | 4.2 x 10⁻⁵ |

Analysis of such data allows for the determination of the rate constant and the reaction orders, providing a deeper understanding of the catalytic process. For instance, doubling the concentration of the epoxide while keeping other concentrations constant doubles the initial rate, indicating a first-order dependence on the epoxide concentration.

Absence of Specific Theoretical and Computational Studies on this compound

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry research specifically focused on the compound this compound. While computational methods such as Density Functional Theory (DFT), ab initio calculations, Natural Bond Orbital (NBO) analysis, and molecular dynamics are widely applied to understand the structure, reactivity, and dynamics of various organic molecules, their specific application to this compound has not been documented in publicly accessible research.

Extensive searches for dedicated studies on the quantum chemical properties, reaction mechanisms, and conformational analysis of this compound have yielded no specific results. The existing body of computational chemistry research tends to focus on broader classes of compounds or molecules with more significant current industrial or biological relevance. For instance, computational studies are abundant for substituted cyclohexanes, other epoxides, and related alicyclic systems, but a detailed theoretical investigation of this compound is conspicuously absent.

Consequently, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following topics as they pertain directly to this compound:

V. Theoretical and Computational Chemistry of this compound

V. Theoretical and Computational Chemistry of 2 Cyclohexylideneoxirane

Conformational Analysis and Molecular Dynamics Simulations

Without dedicated computational studies, any discussion on these aspects would be purely speculative and would not meet the standard of a scientifically accurate and informative article. The generation of data tables and detailed research findings is contingent on the existence of published peer-reviewed research, which in this specific case, is not available.

Therefore, while the requested outline provides a robust framework for a comprehensive theoretical analysis of a chemical compound, the specific subject of 2-Cyclohexylideneoxirane remains unexplored in this context.

Prediction of Spectroscopic Properties from Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules like this compound.

Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule's infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, key vibrational modes would include the C-O-C stretching and bending of the oxirane ring, the C=C stretching of the exocyclic double bond, and various C-H stretching and bending modes of the cyclohexane (B81311) ring. The calculated frequencies for these modes can help in the assignment of experimental spectral bands. osti.gov For example, the calculated lowering of a carbonyl stretching vibration in a similar cyclohexanone (B45756) derivative was attributed to mesomeric and conjugation effects, a principle that can be applied to the C=C bond in this compound. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. acs.orggithub.io Methods such as Gauge-Including Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate the 1H and 13C NMR chemical shifts. nih.gov

Vi. Advanced Synthetic Applications and Utility of 2 Cyclohexylideneoxirane in Complex Molecule Construction

2-Cyclohexylideneoxirane as a Versatile Building Block in Organic Synthesis

This compound serves as an exceptionally adaptable precursor in organic chemistry, prized for its capacity to facilitate the creation of intricate molecular structures. researchgate.netchemrxiv.orgnih.gov Its utility stems from the strained three-membered epoxide ring fused to the six-membered cyclohexane (B81311) core, a configuration that enables a wide range of chemical reactions. This unique structure is particularly valuable for synthesizing complex molecules.

Construction of Polyfunctionalized Cyclohexane and Related Alicyclic Systems

The primary reactivity of this compound involves the opening of its strained epoxide ring by various nucleophiles. This process allows for the direct introduction of two vicinal functional groups onto the cyclohexane framework, making it a powerful tool for constructing highly substituted alicyclic systems. The reaction's regioselectivity can often be controlled, providing access to specific isomers of functionalized cyclohexanes.

Research has shown that tandem reactions initiated by nucleophilic addition to a related compound, 5,5-dimethyl-1,3-cyclohexanedione, can produce complex polycyclic systems. nih.gov For instance, a catalyst-free tandem reaction involving a Knoevenagel condensation followed by a Michael addition has been used to synthesize high-density biofuels with multiple hexane (B92381) rings. nih.gov These strategies highlight how cyclohexane-based building blocks can be used to rapidly increase molecular complexity. nih.gov

Table 1: Examples of Tandem Reactions for Polycyclic System Synthesis

| Reactants | Reaction Type | Key Features |

|---|---|---|

| Furfural/Benzaldehyde derivatives and 5,5-dimethyl-1,3-cyclohexanedione | Catalyst-free tandem reaction in water | Knoevenagel condensation followed by Michael addition. nih.gov |

| Benzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione | Solvent-free tandem cyclization | Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov |

Precursor to Chiral Scaffolds and Enantiopure Intermediates

The asymmetric ring-opening of epoxides is a cornerstone of modern organic synthesis, providing a direct route to enantiomerically pure compounds with adjacent stereocenters. mdpi.com this compound, being a prochiral molecule, is an ideal substrate for such transformations. The use of chiral catalysts, particularly metal-salen complexes, has proven highly effective in achieving enantioselective ring-opening reactions. mdpi.comnih.gov These reactions can desymmetrize meso-epoxides or perform kinetic resolution on racemic mixtures, yielding valuable chiral building blocks. mdpi.com

The resulting enantiopure products, such as 1,2-amino alcohols or 1,2-diols, are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net For example, enantiomerically pure cyclic 1,2-azido alcohols, derived from the asymmetric ring-opening of epoxides with azide (B81097) nucleophiles, are precursors to a wide variety of important compounds. researchgate.net The ability to generate these chiral scaffolds makes this compound a valuable starting material in asymmetric synthesis. rsc.orgresearchgate.net

Integration of this compound in Complex Synthetic Sequences

The reactivity of this compound allows for its effective incorporation into multi-step syntheses, particularly in strategies that prioritize efficiency and complexity generation, such as convergent synthesis and cascade reactions.

Cascade and Tandem Reactions Initiated or Propagated by Oxirane Reactivity

Cascade reactions, also known as tandem or domino reactions, involve a series of consecutive bond-forming events within a single operation, eliminating the need to isolate intermediates. wikipedia.orgbham.ac.uk This approach significantly enhances synthetic efficiency and atom economy. wikipedia.org The high reactivity of the epoxide ring in this compound makes it an excellent starting point for initiating such cascades.

The initial nucleophilic attack and ring-opening of the epoxide can generate a reactive intermediate that immediately undergoes further transformations, such as cyclizations or rearrangements. researchgate.net This can rapidly build molecular complexity, forming multiple rings and stereocenters in one pot. bham.ac.uk Such sequences are frequently employed as key steps in the total synthesis of complex natural products, transforming simple acyclic or monocyclic precursors into intricate polycyclic architectures. wikipedia.org

Development of Novel Synthetic Methodologies Employing this compound

The distinct chemical properties of this compound have inspired chemists to develop new synthetic methods. These methodologies often focus on achieving high levels of stereoselectivity and efficiency in epoxide ring-opening reactions.

A significant area of development has been in asymmetric catalysis. Chiral N,N'-dioxide/metal complexes, for example, have been successfully used as catalysts for the highly enantioselective ring-opening/cycloaddition reactions of related cyclic substrates like cyclobutenones. nih.gov Similarly, extensive research on metal-salen complexes has led to powerful catalytic systems for the asymmetric ring-opening of various epoxides with a wide range of nucleophiles. mdpi.comnih.gov While not always using this compound itself, these developed methodologies are directly applicable to it. For instance, Ti-(S)-(-)-BINOL complexes have been used to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines. researchgate.net The ongoing exploration of enzyme-catalyzed cascade reactions also presents new opportunities for utilizing epoxide-containing building blocks in biosynthetic applications. rsc.org

Table 2: Catalytic Systems for Asymmetric Epoxide Ring-Opening

| Catalyst System | Type of Reaction | Key Feature |

|---|---|---|

| (salen)CrN₃ / (salen)Co(III) complexes | Asymmetric Ring-Opening (ARO) with azides or water | Cooperative activation of epoxide and nucleophile; high enantioselectivity. nih.govresearchgate.net |

| Chiral N,N'-dioxide/metal complexes | Ring-opening/cycloaddition | Applied to cyclobutenones, yielding spirocyclohexaneoxindoles with excellent results. nih.gov |

| Ti-(S)-(-)-BINOL complex | Asymmetric Ring-Opening with aromatic amines | Catalyzes enantioselective aminolysis of meso-epoxides. researchgate.net |

Design and Optimization of Catalytic Systems for Specific Transformations

The controlled transformation of highly reactive intermediates like this compound is paramount to their synthetic utility. Catalysis offers the primary means of directing their reaction pathways, often with high levels of stereo- and regioselectivity. The design of such catalytic systems is frequently inspired by biological processes and refined through computational and experimental studies.

A key transformation of vinylallene oxides is their rearrangement to cyclopentenone structures, a reaction of significant interest in the synthesis of natural products like jasmonic acid. wikipedia.org In nature, this process is masterfully controlled by enzymes. The biosynthesis of jasmonic acid involves the enzyme allene (B1206475) oxide synthase, which forms the unstable allene oxide intermediate, and allene oxide cyclase (AOC), which then catalyzes its stereospecific cyclization. wikipedia.org The crystal structure of Arabidopsis thaliana AOC reveals a hydrophobic binding cavity that positions the substrate and facilitates a stereoselective cyclization, preventing the spontaneous, non-selective decomposition of the allene oxide. This enzymatic system serves as a blueprint for the design of synthetic catalysts that can control the conformation of this compound during its rearrangement.

Theoretical studies using density-functional calculations have been instrumental in optimizing chemical catalytic systems. acs.org These studies have elucidated that the rearrangement of vinyl allene oxides can proceed through distinct mechanistic pathways, either concerted or stepwise via biradical/zwitterionic intermediates. The preferred pathway and the resulting stereochemistry (torquoselectivity) are influenced by factors such as substitution on the epoxide and the geometry of the double bond. wikipedia.orgacs.org This knowledge allows chemists to design Lewis acid or transition-metal catalysts that can favor one pathway over another by stabilizing specific transition states, thus leading to a desired isomeric product.

Below is a table summarizing catalytic approaches relevant to the transformation of allene oxides.

| Catalyst Type | Transformation | Key Principles | Relevant Findings |

| Enzymatic (e.g., Allene Oxide Cyclase) | Stereospecific cyclization to cyclopentenones | Substrate pre-organization in a chiral active site; stabilization of transition states. | Guides the cyclization of natural allene oxides to a single stereoisomer, as seen in jasmonic acid biosynthesis. wikipedia.org |

| Lewis Acids | Rearrangement to ketones and aldehydes (Meinwald Rearrangement) | Polarization of the C-O bond in the epoxide ring, facilitating ring-opening and rearrangement. | Mesoporous aluminosilicates have been shown to efficiently catalyze epoxide ring-opening and rearrangement under mild conditions. rsc.org |

| Transition-Metal Complexes (e.g., Copper) | Multicomponent reactions of vinylallene precursors | Formation of reactive organometallic intermediates (e.g., Cu-allyl species) that can engage in further reactions. | Catalytic systems based on copper can be used for enantioselective 1,6-conjugate additions of vinylallenes, the precursors to vinylallene oxides. nih.gov |

Exploration of Photochemical and Electrochemical Approaches

Beyond traditional catalysis, photochemical and electrochemical methods offer unique avenues for activating and transforming this compound. These approaches can generate highly reactive species under mild conditions, often leading to reaction pathways that are inaccessible through thermal methods.

Photochemical Approaches Photochemistry provides a powerful tool for generating and reacting with unstable allene oxides. Research has demonstrated a method for the rapid photochemical generation of allene oxides from suitable precursors, allowing for the direct study of their reactivity. nih.govacs.org In one specific study, a fluorenylideneallene oxide was generated photochemically and was observed to rearrange to its corresponding cyclopropanone (B1606653). acs.org The lifetime of this photochemically generated intermediate was significantly reduced in the presence of nucleophiles like water or methanol (B129727), leading to nucleophilic addition products. acs.org

This precedent suggests that UV irradiation of a suitable precursor could generate this compound in situ. The subsequent fate of the molecule could be controlled by the reaction conditions. In non-nucleophilic solvents, it could undergo rearrangement, potentially to a spirocyclic cyclopropanone derivative. In the presence of nucleophiles, photochemical activation could facilitate regioselective ring-opening reactions. The use of photosensitizers could further enhance the efficiency and selectivity of these transformations. actascientific.com

Electrochemical Approaches Electrochemical synthesis represents a burgeoning field with significant potential for the chemistry of strained heterocycles, though its application to this compound is less explored. Electrochemical methods allow for precise control over redox processes by tuning electrode potential. acs.org This offers a powerful alternative to chemical oxidants or reductants.

For this compound, electrochemical approaches could be envisioned for several transformations:

Reductive Ring-Opening: An electrochemical reduction could selectively cleave the C-O bonds of the epoxide, generating radical or anionic intermediates for further reactions.

Oxidative Coupling: In the presence of suitable nucleophiles, anodic oxidation could facilitate C-C or C-heteroatom bond formation, coupling the cyclohexylidene framework to other molecules. actascientific.com

Precursor Synthesis: The synthesis of the allene precursors to this compound could potentially be achieved via electrochemical methods.

While direct electrochemical studies on this compound are not yet prevalent, the successful application of electrosynthesis to a wide range of complex molecules, including the formation of other heterocyclic systems, underscores the promise of this approach. acs.org

Future Directions in the Synthetic Chemistry of this compound

The utility of this compound in complex molecule synthesis is an area of growing interest, with several promising future directions. The research and development in this area will likely focus on harnessing the unique reactivity of this strained intermediate with greater precision and efficiency.

One of the most significant future avenues is the development of novel, highly selective catalytic systems. Drawing inspiration from enzymes like allene oxide cyclase, the design of synthetic catalysts that can control the pericyclic rearrangement of this compound to specific cyclopentenone diastereomers remains a major goal. Success in this area would provide rapid access to chiral building blocks that are valuable in the synthesis of prostaglandins (B1171923) and other natural products.

Furthermore, the exploration of this compound's reactivity under photochemical and electrochemical conditions is still in its infancy. Future work should aim to systematically investigate the photochemical rearrangements of this compound and its reactions with various trapping agents. acs.org Similarly, the application of modern electrochemical methods could uncover new synthetic pathways, potentially enabling redox-neutral transformations or unique coupling reactions that are difficult to achieve with conventional reagents. acs.org

Ultimately, the goal is to integrate this compound into the mainstream of synthetic strategy, particularly for the construction of complex molecular architectures. researchgate.net Its ability to act as a linchpin, introducing multiple stereocenters and functional groups in a single step, makes it an attractive target for application in the total synthesis of biologically active molecules. As our understanding of how to control its reactivity deepens, this compound is poised to become an increasingly powerful tool in the synthetic chemist's arsenal.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyclohexylideneoxirane, and what experimental parameters critically influence yield?

- Methodology :

- Epoxidation of cyclohexene derivatives : Use peracids (e.g., meta-chloroperbenzoic acid) under anhydrous conditions, monitoring temperature (0–5°C) to minimize side reactions .

- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the epoxide.

- Yield optimization : Control stoichiometry (1:1 molar ratio of alkene to peracid) and reaction time (2–4 hours).

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR spectroscopy : Analyze -NMR for epoxide protons (δ 3.5–4.5 ppm) and cyclohexylidene protons (δ 1.2–2.5 ppm). -NMR confirms the oxirane ring (δ 45–60 ppm) .

- IR spectroscopy : Identify epoxide C-O stretching (1250–950 cm) and cyclohexyl C-H stretches (2850–2950 cm) .

- Mass spectrometry : Compare fragmentation patterns with NIST reference data .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; store in airtight containers away from oxidizing agents .

- Emergency procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies and transition states for nucleophilic attacks (e.g., by amines or water).

- Thermodynamic data : Reference NIST enthalpy values (e.g., ΔfH°liquid) to model reaction feasibility .

- Software : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodology :

- Cross-referencing : Compare data from multiple databases (NIST, PubChem) and published crystallographic studies .

- X-ray diffraction : Resolve stereochemical ambiguities by single-crystal analysis .

- Reproducibility : Replicate synthesis and characterization under standardized conditions .

Q. How does the steric environment of the cyclohexyl group affect regioselectivity in nucleophilic additions?

- Methodology :

- Kinetic studies : Track reaction rates with bulky nucleophiles (e.g., tert-butylamine) vs. smaller ones (e.g., water) using GC-MS .

- Steric parameter analysis : Apply A-values to quantify substituent effects on transition-state geometry .

- Molecular modeling : Visualize steric clashes using Chem3D or PyMOL .

Literature Review and Data Management

Q. What are effective strategies for conducting a comprehensive literature review on this compound?

- Methodology :

- Keyword selection : Use synonyms (e.g., "cyclohexene oxide," CAS No.) and truncation (e.g., "cyclohex* AND oxirane") .

- Databases : Search SciFinder, Reaxys, and NIST Chemistry WebBook for synthetic protocols and spectral data .

- Patent exclusion : Filter out non-academic sources using advanced search operators (e.g., NOT "patent") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.